Based on its structure, 2-((2-Nitrophenyl)thio)benzoic acid possesses several functional groups that could be of interest for scientific research. The presence of a carboxylic acid group (COOH) suggests potential applications in medicinal chemistry or material science. The nitro group (NO2) can participate in various reactions and may be useful for introducing reactivity or modifying electronic properties of a molecule. The thiol group (SH) can participate in bonding with metals or other thiol-containing molecules, potentially leading to applications in coordination chemistry or materials with specific functionalities.
Scientific literature databases like Google Scholar: or Scopus: do not return many results for research articles directly mentioning 2-((2-Nitrophenyl)thio)benzoic acid. This suggests that the compound may be relatively new or not widely studied yet.
Further research is needed to explore the potential applications of 2-((2-Nitrophenyl)thio)benzoic acid. Its chemical properties suggest possibilities in medicinal chemistry, material science, or coordination chemistry. However, specific studies investigating these applications are not yet extensively reported.
2-((2-Nitrophenyl)thio)benzoic acid is an organic compound with the molecular formula C₁₃H₉NO₄S and a molecular weight of 273.28 g/mol. This compound features a benzoic acid structure substituted with a thioether group linked to a nitrophenyl moiety at the ortho position. Its chemical structure is characterized by the presence of both a nitro group and a sulfur atom, contributing to its unique chemical properties and potential biological activities. The compound is often referenced by its CAS number, 19806-43-0, and is classified under various chemical databases for its physical and chemical properties, including solubility, melting point, and spectral data .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2-((2-Nitrophenyl)thio)benzoic acid exhibits various biological activities. Notably, certain derivatives of this compound have shown potential in anticancer research by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the nitrophenyl group may enhance its interaction with biological targets, making it a candidate for further pharmacological studies . Additionally, some studies suggest that it may possess antimicrobial properties.
Several synthetic methods have been developed for producing 2-((2-Nitrophenyl)thio)benzoic acid:
These methods provide flexibility in synthesizing this compound and its derivatives.
2-((2-Nitrophenyl)thio)benzoic acid has several applications:
Interaction studies involving 2-((2-Nitrophenyl)thio)benzoic acid focus on its binding affinities with various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the mechanism of action and potential therapeutic applications of this compound.
Several compounds share structural similarities with 2-((2-Nitrophenyl)thio)benzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Aminobenzoic Acid | Amino group at para position | Known as para-aminobenzoic acid; used in sunscreen |
2-Mercaptobenzoic Acid | Thiol group instead of thioether | Exhibits different reactivity due to thiol nature |
3-Nitrobenzoic Acid | Nitro group at meta position | Commonly used in dye synthesis |
2-Thiophenecarboxylic Acid | Contains a thiophene ring | Displays unique electronic properties |
The uniqueness of 2-((2-Nitrophenyl)thio)benzoic acid lies in its specific arrangement of functional groups, which may influence its reactivity and biological activity compared to these similar compounds.